

ZK824190 Hydrochloride: A Comparative Guide for Researchers in uPA Inhibition

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Compound of Interest		
Compound Name:	ZK824190 hydrochloride	
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This guide provides a comprehensive comparison of **ZK824190 hydrochloride** with other prominent urokinase-type plasminogen activator (uPA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to facilitate an objective evaluation of **ZK824190 hydrochloride**'s performance in the context of current alternatives.

Introduction to uPA and Its Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration.[1] Elevated uPA activity is strongly associated with cancer progression and metastasis, making it a key target for therapeutic intervention.[1] The uPA system's involvement in breaking down the extracellular matrix (ECM) is a crucial step in tumor cell invasion.[2] uPA inhibitors are compounds designed to block the enzymatic activity of uPA, thereby preventing the conversion of plasminogen to plasmin and the subsequent degradation of the ECM.[1]

ZK824190 hydrochloride is a selective and orally available uPA inhibitor.[3] This guide provides a comparative analysis of its inhibitory potency and selectivity against other known uPA inhibitors, supported by experimental data and detailed protocols.



Data Presentation: A Comparative Analysis of uPA Inhibitors

The following tables summarize the inhibitory activity and selectivity of **ZK824190 hydrochloride** and other representative uPA inhibitors. The data has been compiled from various scientific publications to provide a comparative overview.

Table 1: Inhibitory Potency against uPA

Inhibitor	Туре	IC50 (nM) for uPA	Ki (nM) for uPA	Reference
ZK824190 hydrochloride	Benzylamine derivative	237	-	[3]
ZK824859	Benzylamine derivative	79	-	[4]
UK-371804	Not Specified	-	10	[5]
UK122	4-oxazolidinone analogue	200	-	[1]
Amiloride	Diuretic	7000 (Ki)	7000	[5]
WX-UK1 (Mesupron®)	3- amidinophenylal anine derivative	-	-	[5]
Bicyclic peptide	Peptide	-	53	[5]

Note: IC50 and Ki values are dependent on assay conditions. Direct comparison between studies should be made with caution.

Table 2: Selectivity Profile of uPA Inhibitors



Inhibitor	IC50 (nM) for tPA	IC50 (nM) for Plasmin	Selectivity (tPA/uPA)	Selectivity (Plasmin/uP A)	Reference
ZK824190 hydrochloride	1600	1850	~6.7	~7.8	[3]
ZK824859	1580	1330	~20	~16.8	[4]
UK122	>100,000	>100,000	>500	>500	[1]
Amiloride	No inhibition	No inhibition	High	High	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro uPA Inhibition Assay (Chromogenic)

This protocol is adapted from standard chromogenic assays used to determine the inhibitory activity of compounds against uPA.

Materials:

- Human uPA enzyme
- Chromogenic uPA substrate (e.g., S-2444)
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
- Test compounds (e.g., ZK824190 hydrochloride) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:



- Prepare a stock solution of the test compound in DMSO.
- Serially dilute the test compound in assay buffer to achieve a range of desired concentrations.
- In a 96-well plate, add 20 μL of each concentration of the test compound. Include a vehicle control (DMSO) and a positive control (a known uPA inhibitor).
- Add 160 μL of assay buffer to each well.
- Add 10 μL of human uPA solution to each well and incubate for 15 minutes at 37°C.
- Initiate the reaction by adding 10 μL of the chromogenic uPA substrate to each well.
- Immediately measure the absorbance at 405 nm using a microplate reader.
- Continue to read the absorbance at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rate against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a common method to assess the effect of uPA inhibitors on cancer cell migration.

Materials:

- Cancer cell line with high uPA expression (e.g., MDA-MB-231 breast cancer cells)
- Complete cell culture medium
- Serum-free cell culture medium
- Test compounds (e.g., ZK824190 hydrochloride)



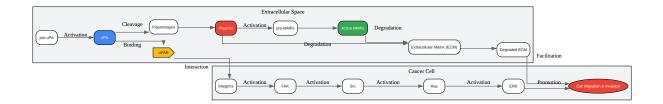
- · 6-well plates
- Sterile 200 μL pipette tips
- Microscope with a camera

Procedure:

- Seed the cancer cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.
- Once the cells reach confluency, create a "scratch" or "wound" in the center of the monolayer using a sterile 200 μL pipette tip.
- Gently wash the wells with serum-free medium to remove detached cells.
- Replace the medium with fresh serum-free medium containing various concentrations of the test compound or vehicle control.
- Capture images of the wound at time 0.
- Incubate the plates at 37°C in a 5% CO2 incubator.
- Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).
- Measure the width of the wound at different points for each time point and treatment condition.
- Calculate the percentage of wound closure relative to the initial wound area for each treatment group.
- Compare the rate of wound closure between the treated and control groups to determine the inhibitory effect of the compound on cell migration.[6]

Mandatory Visualizations uPA Signaling Pathway in Cancer Metastasis



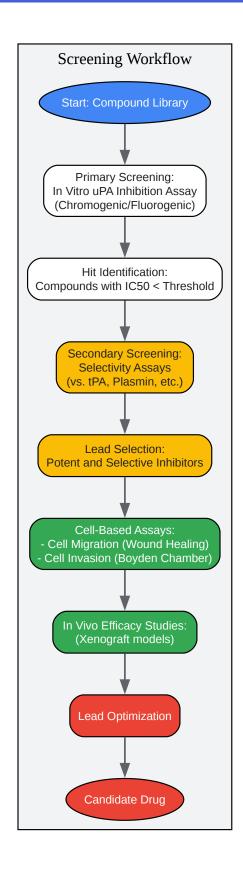


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Caption: uPA signaling cascade leading to cancer cell invasion and metastasis.

Experimental Workflow for uPA Inhibitor Screening





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Caption: A typical workflow for the discovery and development of uPA inhibitors.



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